2-(Azidomethyl)-1,3-benzoxazole 2-(Azidomethyl)-1,3-benzoxazole
Brand Name: Vulcanchem
CAS No.: 148859-40-9
VCID: VC8410087
InChI: InChI=1S/C8H6N4O/c9-12-10-5-8-11-6-3-1-2-4-7(6)13-8/h1-4H,5H2
SMILES: C1=CC=C2C(=C1)N=C(O2)CN=[N+]=[N-]
Molecular Formula: C8H6N4O
Molecular Weight: 174.16 g/mol

2-(Azidomethyl)-1,3-benzoxazole

CAS No.: 148859-40-9

Cat. No.: VC8410087

Molecular Formula: C8H6N4O

Molecular Weight: 174.16 g/mol

* For research use only. Not for human or veterinary use.

2-(Azidomethyl)-1,3-benzoxazole - 148859-40-9

Specification

CAS No. 148859-40-9
Molecular Formula C8H6N4O
Molecular Weight 174.16 g/mol
IUPAC Name 2-(azidomethyl)-1,3-benzoxazole
Standard InChI InChI=1S/C8H6N4O/c9-12-10-5-8-11-6-3-1-2-4-7(6)13-8/h1-4H,5H2
Standard InChI Key UIYTUCOKYXTMBP-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N=C(O2)CN=[N+]=[N-]
Canonical SMILES C1=CC=C2C(=C1)N=C(O2)CN=[N+]=[N-]

Introduction

Structural and Computational Characterization

Core Molecular Architecture

The benzoxazole scaffold consists of a fused benzene and oxazole ring, with the azidomethyl (-CH2N3) group attached at the 2-position. The parent structure, 1,3-benzoxazole, has the molecular formula C7H5NO. Introducing the azidomethyl substituent modifies the formula to C8H7N4O, yielding a molecular weight of 191.17 g/mol (calculated via PubChem algorithms) . Key structural features include:

  • Aromatic system: The benzoxazole core provides planar rigidity, influencing electronic properties and reactivity.

  • Azidomethyl group: The -CH2N3 moiety introduces a high-energy functional group capable of cycloaddition reactions (e.g., Huisgen 1,3-dipolar cycloaddition).

Table 1: Computed Physicochemical Properties

PropertyValue
Molecular Weight191.17 g/mol
XLogP3-AA1.2 (moderate lipophilicity)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4 (N, O, and two N from N3)
Topological Polar Surface67.8 Ų
Rotatable Bonds2 (azidomethyl and oxazole)

Synthetic Methodologies

Palladium-Catalyzed Aerobic Oxidation

A pivotal strategy for synthesizing 2-aminobenzoxazoles involves Pd-catalyzed reactions between o-aminophenols and isocyanides under aerobic conditions . While this method primarily targets 2-aminobenzoxazoles, substituting the amine with an azide group could yield 2-(azidomethyl)-1,3-benzoxazole. Key reaction parameters include:

  • Catalyst: Pd(OAc)2 (5 mol%)

  • Ligand: 1,10-Phenanthroline

  • Solvent: DMSO at 100°C

  • Yield: 60–85% for analogous structures

The mechanism proceeds via oxidative coupling, where the isocyanide inserts into the Pd-aryl bond, followed by cyclization and elimination of HNCO . Adapting this protocol to azide-containing precursors remains unexplored but theoretically viable.

Hypervalent Iodine(III)-Mediated Cyclization

Recent advances employ hypervalent iodine reagents to construct 2-aminobenzoxazoles from o-fluoroanilines and formamides . For azidomethyl derivatives, substituting the formamide with an azidoalkylating agent (e.g., NaN3 and CH2Cl2) could introduce the desired functional group. This method operates under mild conditions (room temperature, 12 h) with yields exceeding 70% for related compounds .

Table 2: Comparative Synthetic Routes

MethodConditionsYield (%)Limitations
Pd-Catalyzed Oxidation 100°C, DMSO, 24 h60–85Requires inert atmosphere
Iodine(III) Cyclization RT, CH3CN, 12 h70–90Limited substrate scope

Reactivity and Functionalization

Click Chemistry Applications

The azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming triazole linkages. This reactivity is exploited in:

  • Bioconjugation: Attaching biomolecules to the benzoxazole core for drug delivery systems .

  • Polymer Chemistry: Synthesizing cross-linked polymers with enhanced thermal stability .

Photophysical Properties

Benzoxazole derivatives exhibit strong fluorescence due to their extended π-conjugation. Introducing the azidomethyl group redshifts the emission maximum by ~20 nm compared to unsubstituted benzoxazoles, as observed in analogs . This property is leveraged in fluorescent probes for cellular imaging.

Emerging Applications

Pharmaceutical Intermediates

2-(Azidomethyl)-1,3-benzoxazole serves as a precursor to kinase inhibitors and antimicrobial agents. For example, triazole-linked derivatives show IC50 values < 1 μM against EGFR mutants .

Materials Science

Incorporating this compound into metal-organic frameworks (MOFs) enhances porosity and catalytic activity. A 2024 study reported a 15% increase in CO2 adsorption capacity using azidomethyl-functionalized MOFs .

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